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Uridine-3'-monophosphate (disodium) -

Uridine-3'-monophosphate (disodium)

Catalog Number: EVT-13533937
CAS Number:
Molecular Formula: C9H11N2Na2O9P
Molecular Weight: 368.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uridine-3'-monophosphate (disodium), also known as disodium uridine-3'-monophosphate or 3'-uridylic acid, is a nucleotide that plays a crucial role in various biological processes. It belongs to the class of organic compounds known as ribonucleoside 3'-phosphates, which are essential components of RNA. This compound is characterized by the presence of a phosphate group attached to the C-3 carbon of the ribose sugar, with uracil as the nucleobase. Uridine-3'-monophosphate exists in all living organisms, from bacteria to humans, and is involved in critical cellular functions such as RNA synthesis and metabolic regulation .

Source

Uridine-3'-monophosphate can be sourced from various biological systems and is synthesized through metabolic pathways involving nucleotides. It can also be produced synthetically for research and pharmaceutical applications.

Classification
  • Kingdom: Organic compounds
  • Super Class: Nucleosides, nucleotides, and analogues
  • Class: Ribonucleoside 3'-phosphates
  • Molecular Formula: C9_9H13_{13}N2_2O9_9P
  • Average Molecular Weight: 324.1813 g/mol .
Synthesis Analysis

The synthesis of uridine-3'-monophosphate (disodium) can be achieved through various methods. A notable method involves the diazotization reaction of cytidylic acid followed by hydrolysis and neutralization steps:

  1. Initial Reaction: Cytidylic acid and sodium nitrite are combined in deionized water at low temperatures (−5 °C to 0 °C). An inorganic or organic acid is added dropwise while stirring.
  2. Heating: The mixture is then heated to temperatures between 10 °C and 60 °C for 1 to 12 hours.
  3. Steam Distillation: After the reaction, steam distillation is performed to obtain a solution of uridylic acid.
  4. pH Adjustment: The pH of the solution is adjusted to 7.0–8.5 using an alkali.
  5. Crystallization: The solution is concentrated under reduced pressure, followed by crystallization using ethanol, leading to the formation of crude uridine-3'-monophosphate (disodium) .

This method offers advantages such as high efficiency and lower production costs compared to traditional synthesis techniques.

Molecular Structure Analysis

Uridine-3'-monophosphate (disodium) has a complex molecular structure characterized by its unique arrangement of atoms:

  • Chemical Structure: The compound consists of a ribose sugar, a phosphate group, and a uracil base.
  • Structural Formula:
    C9H11N2O9P2Na\text{C}_9\text{H}_{11}\text{N}_2\text{O}_9\text{P}\cdot 2\text{Na}

The structural representation shows how these components are linked together, forming a nucleotide essential for RNA synthesis .

Chemical Reactions Analysis

Uridine-3'-monophosphate (disodium) participates in several biochemical reactions:

  1. Phosphorylation: It can undergo phosphorylation reactions where additional phosphate groups are added.
  2. Dephosphorylation: Conversely, it can also be dephosphorylated into uridine monophosphate through enzymatic action.
  3. Incorporation into RNA: Uridine-3'-monophosphate serves as a building block for RNA synthesis during transcription processes.

These reactions are crucial for cellular metabolism and genetic information transfer .

Mechanism of Action

The mechanism of action for uridine-3'-monophosphate involves its role as a substrate in RNA synthesis:

  1. RNA Polymerization: Uridine-3'-monophosphate is incorporated into growing RNA chains during transcription, where it pairs with adenine bases on the DNA template.
  2. Regulatory Functions: It may also influence metabolic pathways by acting as a signaling molecule or cofactor in enzymatic reactions.
Physical and Chemical Properties Analysis

Uridine-3'-monophosphate (disodium) exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Not precisely determined but typically decomposes before melting.

These properties make it suitable for various scientific applications .

Applications

Uridine-3'-monophosphate (disodium) has several important applications in scientific research:

  1. Biochemical Research: Used in studies related to nucleotide metabolism and RNA biology.
  2. Pharmaceutical Development: Investigated for potential therapeutic roles in neurological disorders due to its involvement in synaptic plasticity.
  3. Cell Culture Media: Employed as a supplement in cell culture media to promote cell growth and viability.

These applications highlight its significance in both basic research and clinical settings .

Biosynthesis and Enzymatic Synthesis Pathways of Uridine-3'-monophosphate (Disodium)

Role of UMP Synthase in Decarboxylation of Orotidine-5'-monophosphate

Uridine monophosphate synthase (UMPS) is a critical bifunctional enzyme catalyzing the final steps of de novo pyrimidine biosynthesis. In humans, this enzyme exists as a single polypeptide chain containing two distinct catalytic domains: an N-terminal orotate phosphoribosyltransferase (OPRTase) domain (EC 2.4.2.10) and a C-terminal orotidine-5'-monophosphate decarboxylase (OMPDC) domain (EC 4.1.1.23) [4]. The OMPDC domain specifically converts orotidine-5'-monophosphate (OMP) to uridine-5'-monophosphate (UMP) through a decarboxylation reaction. Structural studies reveal that human OMPDC exhibits an unusual catalytic mechanism. Unlike many decarboxylases, it functions without cofactors and achieves extraordinary rate enhancement (approximately 10¹⁷-fold over the uncatalyzed reaction) [1] [6].

Crystallographic analysis of human OMPDC complexed with substrates, products, and inhibitors demonstrates significant conformational plasticity within the catalytic site. The enzyme undergoes a substrate-induced transition from an open to a closed conformation, creating a tripartite catalytic pocket that precisely positions OMP for decarboxylation [1]. Notably, research challenges long-standing noncovalent mechanistic proposals. The observation of a covalent OMPD-UMP complex supports a revised mechanism involving covalent intermediates rather than solely electrostatic facilitation [1]. This catalytic versatility may also explain the enzyme’s noted promiscuity. Functionally, OMPDC exists as an obligate dimer, with residues from both monomers contributing to the formation of the active site [6]. The activity of the decarboxylase domain is highly dependent on its oligomeric state; the monomeric form exhibits low activity, while the dimeric form (specifically the 5.6 S dimer) demonstrates full catalytic capability [4]. OMP acts as an allosteric activator of its own decarboxylation, inducing positive cooperativity at higher concentrations and promoting the enzymatically active dimeric conformation [4] [10].

Table 1: Key Properties of Human UMP Synthase Domains

DomainEC NumberCatalytic FunctionKey Structural FeaturesRegulation
OPRTase (N-terminal)2.4.2.10Catalyzes transfer of ribose-5-phosphate from PRPP to orotate, forming OMPDimeric interface; flexible catalytic loop; substrate-induced conformational changeActivated by low [OMP], phosphate, ADP
OMPDC (C-terminal)4.1.1.23Decarboxylates OMP to form UMPCofactor-independent; obligate dimer; tripartite catalytic siteAllosteric activation by OMP; requires dimerization (5.6 S form)

Substrate-Specific Kinase Interactions in Phosphorylation-Dependent Pathways

While de novo synthesis via UMPS generates UMP, the isomeric form uridine-3'-monophosphate (3'-UMP) primarily arises through salvage pathways involving substrate-specific kinase phosphorylation of uridine. Uridine kinase (EC 2.7.1.48) catalyzes the direct ATP-dependent phosphorylation of uridine to form UMP, including the 3'-isomer under specific cellular conditions [10]. This kinase exhibits low substrate affinity, making the reaction rate highly sensitive to intracellular uridine concentrations [9] [10]. The resulting UMP (a mixture of 5' and 3' forms) serves as a pivotal metabolic node. It is readily phosphorylated further by nucleotide kinases:

  • UMP/CMP Kinase (EC 2.7.4.14): Phosphorylates UMP to UDP using ATP.UMP + ATP → UDP + ADP
  • Nucleoside Diphosphate Kinase (NDPK, EC 2.7.4.6): Catalyzes the transfer of phosphate from ATP (or other NTPs) to UDP to form UTP.UDP + ATP → UTP + ADP

The phosphorylation of UMP to UDP represents a critical regulatory step. UMP/CMP kinase demonstrates distinct substrate specificity and is often subject to feedback regulation by downstream pyrimidine nucleotides like UTP and CTP [10]. This regulation helps maintain pyrimidine nucleotide homeostasis. Kinetic studies indicate that the phosphorylation of UMP is thermodynamically less favorable (ΔG ≈ +22 kJ/mol) compared to the phosphorylation of nucleosides, making it reliant on ATP concentration and the cellular energy charge [5]. Consequently, fluctuations in ATP levels or disruptions in feedback inhibition can significantly impact the flux through this pathway. Genetic deficiencies in kinases involved in this pathway, though rare, underscore their physiological importance. Mutations affecting UMPS (e.g., R96G, G429R, V109G) cause hereditary orotic aciduria, characterized by disrupted pyrimidine synthesis and accumulation of orotic acid [8]. While these mutations primarily affect the de novo pathway, they indirectly impact salvage pathway flux by altering precursor availability.

Table 2: Enzymes Involved in Uridine Phosphorylation and UMP Metabolism

EnzymeEC NumberReaction CatalyzedSubstrate SpecificityRegulatory Factors
Uridine Kinase2.7.1.48Uridine + ATP → UMP + ADPSpecific for uridine (and cytidine in some isoforms)Low affinity for uridine; [Uridine]-dependent flux
UMP/CMP Kinase2.7.4.14(UMP/CMP) + ATP → (UDP/CDP) + ADPSpecific for UMP and CMPFeedback inhibited by UTP, CTP
NDPK2.7.4.6UDP + ATP ↔ UTP + ADPBroad specificity for nucleoside diphosphatesCellular [ATP]/[ADP] ratios; general housekeeping role

Properties

Product Name

Uridine-3'-monophosphate (disodium)

IUPAC Name

disodium;[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate

Molecular Formula

C9H11N2Na2O9P

Molecular Weight

368.14 g/mol

InChI

InChI=1S/C9H13N2O9P.2Na/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15;;/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18);;/q;2*+1/p-2

InChI Key

HJQGLDGSQSMKFD-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+]

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